mAC2-IN-1 vs. SKF-83566: Superior AC2 Isoform Selectivity in Mammalian Cells
While SKF-83566 is a known AC2 inhibitor, it exhibits significant polypharmacology as a potent dopamine transporter (DAT) antagonist (IC50 = 5.7 μM), severely confounding its use in AC2-focused studies . In contrast, mAC2-IN-1 was discovered and validated in a campaign specifically seeking selective mAC2 modulators without significant off-target activity on related adenylate cyclase isoforms mAC1 and mAC5 in HEK293 cell-based assays [1].
| Evidence Dimension | Isoform Selectivity Profile (Human AC isoforms) |
|---|---|
| Target Compound Data | Selective inhibition of mAC2; low activity on mAC1 and mAC5 |
| Comparator Or Baseline | SKF-83566: Selective for AC2 over AC1/AC5 in rabbit thoracic aorta; also a competitive DAT inhibitor (IC50 5.7 μM) |
| Quantified Difference | Qualitative advantage: mAC2-IN-1 demonstrates a cleaner selectivity profile without reported off-target DAT activity, enhancing specificity for AC2 signaling studies. |
| Conditions | HEK293 cell-based assays (mAC2-IN-1) vs. isolated rabbit thoracic aorta (SKF-83566) |
Why This Matters
mAC2-IN-1 offers a cleaner pharmacological profile with defined selectivity against human mAC1/mAC5, reducing off-target variables that could confound data interpretation compared to SKF-83566.
- [1] Kraina, P., et al. (2023). Discovery of a potent and selective human AC2 inhibitor based on 7-deazapurine analogues of adefovir. Bioorganic & Medicinal Chemistry, 95, 117508. View Source
